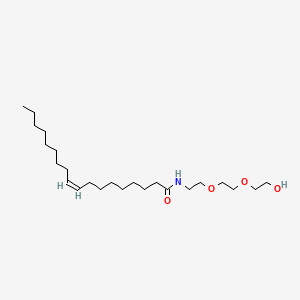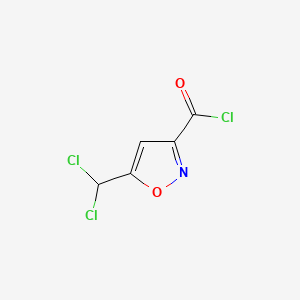
Charantin (1:1 mixture of 25,26-Dehydro β-Sitosterol β-D-Glucoside and β-Sitosterol β-D-Glucoside)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Charantin is a chemical substance obtained from the Asian bitter melon (Momordica charantia), reputed to be responsible for the hypoglycaemic properties of those plants . It was identified by Lolitkar and Rao in 1960 . Charantin is actually a 1:1 mixture of two steroidal saponins, β-sitosteryl glucoside (C35H60O6) and 5,22-stigmasteryl glucoside (C35H58O6) .
Synthesis Analysis
Charantin is originally processed by the bitter gourd extract . The RP-HPLC technique is aimed to estimate Charantin as well as confirm that Charantin is being calculated . The proposed RP-HPLC technology for assessing Charantin in capsule dosage form was found to be precise, specific, accurate, quick, and cost-effective .
Molecular Structure Analysis
The structure of Charantin with a molecular formula C35H60O6 and molecular weight 576 amu, was confirmed by comparing with previously reported data .
Physical And Chemical Properties Analysis
Charantin is a whitish crystalline substance, neutral and tasteless, melting at 266–268 °C . It is sparingly soluble in water or other highly polar solvents, as well as in apolar solvents like hexane, but is soluble in ether, ethanol and methanol, and can be efficiently extracted from the plant by pressurized ethanol or acetone at 100 °C .
科学的研究の応用
Diabetes Management
Charantin is a typical cucurbitane-type triterpenoid in M. charantia and is a potential substance with antidiabetic properties . It effectively lowers high blood glucose . In a study, bitter melon supplementation was found to be helpful in managing the onset of diabetes . The most potent dose was 300 mg/kg whole fruit that resulted in 31.64% lowering of blood glucose level and 27.35% increase in insulin level in hyperglycemic rats .
Extraction and Quantification
Charantin can be extracted and quantified from M. charantia fruit powder and herbal products . Novel molecularly imprinted polymers coated magnetic nanoparticles (Fe 3 O 4 @MIPs) and filter paper (paper@MIPs) were synthesized by sol-gel polymerization to selectively extract charantin . The optimal Fe 3 O 4 @MIP-based dispersive micro-solid phase extraction and paper@MIP extraction provided excellent extraction efficiency .
Biomimetic Materials
Charantin is used in the development of biomimetic materials applied in the analytical and biomedical fields . β-sitosterol glucoside was selected as a template for imprinting a specific recognition owing to its larger molecular surface area .
Environmental Friendliness
The methods developed for the extraction and quantification of Charantin are rapid (<10 min), inexpensive, simple, reproducible, and environmentally friendly .
Traditional Medicine
M. charantia, which contains Charantin, was commonly used as a traditional medicine for the treatment of laxative, anthelmintic, and stomachic issues .
作用機序
Target of Action
Charantin, a steroidal glycoside found in Momordica charantia (bitter melon), primarily targets the receptor for advanced glycation endproducts (RAGE) in bovine aortic endothelial cells . This receptor plays a crucial role in the pro-angiogenic effects of Momordica charantia extracts .
Mode of Action
Charantin interacts with RAGE, stimulating the proliferation, migration, and tube formation of bovine aortic endothelial cells . This interaction also leads to an increase in the phosphorylation of extracellular signal-regulated kinase (ERK)1/2, a key angiogenic signaling cytoplasmic protein . The interaction of charantin with RAGE helps to overcome the anti-angiogenic effects of high concentrations of bovine serum albumin-derived AGEs (BSA-AGEs) .
Biochemical Pathways
Charantin influences several biochemical pathways. It suppresses MAPKs and NF-κβ in pancreatic cells, promotes glucose and fatty acids catabolism, stimulates fatty acids absorption, induces insulin production, ameliorates insulin resistance, activates the AMPK pathway, and inhibits glucose metabolism enzymes such as fructose-1,6-bisphosphate and glucose-6-phosphatase .
Result of Action
The interaction of charantin with its targets leads to various molecular and cellular effects. It stimulates cell proliferation and migration, promotes tube formation, and increases the phosphorylation of ERK1/2 . In addition, it has been shown to promote the occurrence of cells’ G2/M block and apoptosis, as evidenced by an increased ratio of cells in the sub-G1 phase .
Safety and Hazards
将来の方向性
Charantin and Polypeptide-p isolated from Momordica charantia L. have been reported to exhibit potential antidiabetic activities in preclinical and clinical studies . These two compounds can be prospective candidates for the development of novel antidiabetic medicaments after confirming their efficacy and safety in further studies .
特性
| { "Design of the Synthesis Pathway": "Charantin can be synthesized by the hydrolysis of 25,26-Dehydro β-Sitosterol β-D-Glucoside and β-Sitosterol β-D-Glucoside. The hydrolysis can be carried out using acid or enzyme catalysis.", "Starting Materials": [ "25,26-Dehydro β-Sitosterol β-D-Glucoside", "β-Sitosterol β-D-Glucoside", "Acid or Enzyme Catalyst" ], "Reaction": [ "Step 1: Mix 25,26-Dehydro β-Sitosterol β-D-Glucoside and β-Sitosterol β-D-Glucoside in a reaction vessel.", "Step 2: Add acid or enzyme catalyst to the reaction vessel.", "Step 3: Heat the reaction mixture to a suitable temperature and maintain it for a suitable time to allow hydrolysis to occur.", "Step 4: Cool the reaction mixture and neutralize with a suitable base.", "Step 5: Isolate and purify Charantin using suitable separation and purification techniques such as column chromatography, crystallization, and recrystallization." ] } | |
CAS番号 |
57126-62-2 |
分子式 |
C70H118O12 |
分子量 |
1151.702 |
IUPAC名 |
2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H60O6.C35H58O6/c2*1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3;10,21-22,24-33,36-39H,2,7-9,11-19H2,1,3-6H3/t2*21-,22-,24+,25+,26-,27+,28+,29?,30?,31?,32?,33?,34+,35-/m11/s1 |
InChIキー |
LDASQDTWGMPHCX-UXDSRDRISA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C.CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine](/img/structure/B591014.png)
![(3aS,5R)-5-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591016.png)
![(3aS,5S)-5-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591017.png)

![5,8-Epoxyimidazo[1,5-A]pyridine](/img/structure/B591028.png)

![sodium;N-[(6R,7S)-2-carboxy-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]methanimidate](/img/structure/B591030.png)
![1H-Pyrrolo[3,2,1-IJ]thiazolo[4,5-F]quinazoline](/img/structure/B591034.png)